Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate
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Overview
Description
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chloro-substituted phenoxy group, an isopropoxybenzoate moiety, and a cyclopropylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-4-nitrophenol with cyclopropylmethylamine under basic conditions to form 2-chloro-4-((cyclopropylmethyl)amino)phenol.
Esterification: The phenoxy intermediate is then esterified with methyl 5-isopropoxybenzoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-chloro-4-aminophenoxy)-5-isopropoxybenzoate: Similar structure but lacks the cyclopropylmethylamino group.
Methyl 3-(2-chloro-4-((methylamino)phenoxy)-5-isopropoxybenzoate: Similar structure but with a methylamino group instead of cyclopropylmethylamino.
Uniqueness
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate is unique due to the presence of the cyclopropylmethylamino group, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C21H24ClNO4 |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
methyl 3-[2-chloro-4-(cyclopropylmethylamino)phenoxy]-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C21H24ClNO4/c1-13(2)26-17-8-15(21(24)25-3)9-18(11-17)27-20-7-6-16(10-19(20)22)23-12-14-4-5-14/h6-11,13-14,23H,4-5,12H2,1-3H3 |
InChI Key |
OEIZXRTUCTVWQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)OC2=C(C=C(C=C2)NCC3CC3)Cl)C(=O)OC |
Origin of Product |
United States |
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